molecular formula C18H20FNO3S B2562636 2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1203019-02-6

2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2562636
CAS No.: 1203019-02-6
M. Wt: 349.42
InChI Key: QTBALWRFZCOJJX-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a 2-fluorophenoxyacetamide moiety, a feature present in compounds with documented biological evaluation . The integration of a thiophene ring, a privileged scaffold in pharmacology, suggests potential for diverse therapeutic applications. Thiophene derivatives are extensively researched and have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The tetrahydro-2H-pyran component adds structural complexity and can influence the compound's pharmacokinetic profile. This combination of pharmacophores makes it a valuable chemical tool for researchers investigating new structural prototypes for various diseases. Its primary research value lies in its potential as a lead compound for the development of novel small-molecule inhibitors and for probing biological mechanisms and structure-activity relationships (SAR) in preclinical settings.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-14-4-1-2-5-15(14)23-12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-24-16/h1-6,11H,7-10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBALWRFZCOJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, with the CAS number 1203019-02-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H20_{20}FNO3_3S, with a molecular weight of 349.4 g/mol. The structure includes a fluorophenoxy group and a thiophene derivative, which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with multiple biological pathways. Specifically, the thiophene moiety is known to affect the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response regulation .

Key Mechanisms:

  • NF-kB Inhibition : Compounds that inhibit IKK-2 (IκB kinase 2) can prevent the activation of NF-kB, thereby reducing pro-inflammatory cytokine expression .
  • Histone Deacetylase Inhibition : Some derivatives of thiophene compounds have shown potential as histone deacetylase (HDAC) inhibitors, suggesting that this compound may also influence gene expression through epigenetic mechanisms .

Anticancer Properties

Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal)25Induction of apoptosis through NF-kB inhibition
MDA-MB-231 (Breast)30HDAC inhibition leading to cell cycle arrest
A549 (Lung)35Disruption of thiophene-mediated signaling

These findings indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through NF-kB pathway inhibition .

Case Studies

  • Study on Colorectal Cancer : A study evaluated the effects of the compound on HCT116 cells, revealing that it induced apoptosis via caspase activation and reduced tumor growth in xenograft models .
  • Inflammation Model : In an experimental model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups .

Scientific Research Applications

Structural Features

The compound features a fluorophenoxy group and a thiophene moiety, which are significant for its biological activity. The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity, potentially improving pharmacokinetic properties.

Anticancer Potential

Compounds with related scaffolds have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies on similar thioether compounds have reported IC50 values in the micromolar range against cancer cell lines like HCT-116 (colon carcinoma). Further investigations are warranted to determine whether this compound exhibits comparable efficacy.

Neuropharmacological Effects

A series of new compounds related to 2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide have been synthesized and screened for anticonvulsant activities. Notably, one derivative demonstrated considerable anticonvulsant activity mediated by benzodiazepine receptors, suggesting potential applications in treating epilepsy or other neurological disorders .

Case Study: Anticonvulsant Activity

A study published in 2004 synthesized a series of 2-substituted oxadiazoles derived from similar structures. One compound showed significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, indicating that modifications in the chemical structure can lead to enhanced pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural Analogues and Substituent Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Acetamide 2-Fluorophenoxy, THP-thiophen-2-yl ~377.4* Fluorine enhances lipophilicity; THP-thiophene improves conformational rigidity .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () Acetamide 4-Fluorophenyl, cyclohexyl, propyl 334.2 High yield (81%); moderate melting point (150–152°C); fluorophenyl may enhance bioavailability .
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () Acetamide 2,4-Dichlorophenyl, pyrazolyl 390.3 Structural similarity to benzylpenicillin; forms hydrogen-bonded dimers (R22(10) motif) .
N-(2-(4-Chlorophenoxy)acetamido)phenyl-indole carboxamide () Acetamide 4-Chlorophenoxy, indole ~463.9 Dual amide linkage; chlorophenoxy group may influence anti-inflammatory activity .
2-[[3-(4-Methylphenyl)-4-oxo-thienopyrimidinyl]sulfanyl]-N-(4-trifluoromethoxyphenyl)acetamide () Acetamide Thienopyrimidinone, trifluoromethoxyphenyl ~535.5 Sulfur-rich heterocycle; trifluoromethoxy enhances metabolic stability .

*Calculated molecular formula: C₁₉H₂₁FNO₃S (exact mass requires spectroscopic validation).

Computational and Analytical Tools

  • Crystallography : SHELX software () is widely used for refining small-molecule structures, applicable to the target compound for confirming stereochemistry and hydrogen-bonding patterns .
  • Spectroscopy : NMR and mass spectrometry () are critical for validating molecular structure and purity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, and how can reaction efficiency be improved?

The synthesis typically involves coupling 2-(2-fluorophenoxy)acetic acid with the tetrahydro-2H-pyran-4-ylmethylamine derivative. Key steps include activating the carboxylic acid using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM), followed by purification via column chromatography or recrystallization . Reaction efficiency can be enhanced by optimizing stoichiometry (e.g., 1:1 molar ratio of acid to amine) and using catalysts like 2,6-lutidine to minimize side reactions. Monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) ensures intermediate purity .

Q. How can structural contradictions between spectroscopic data (NMR, MS) and X-ray crystallography be resolved for this compound?

Discrepancies often arise from dynamic molecular conformations in solution versus solid-state structures. For example, NMR may show averaged signals due to ring puckering in the tetrahydro-2H-pyran moiety, while X-ray crystallography provides a static snapshot . To resolve contradictions:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Validate hydrogen bonding and steric interactions using crystallographic data (e.g., intramolecular C–H···O interactions) .
  • Cross-verify mass spectrometry (MS) with high-resolution techniques (HRMS) to confirm molecular formula .

Q. What safety protocols are critical during the synthesis of fluorinated acetamide derivatives?

Fluorinated intermediates may release hazardous gases (e.g., HF) under acidic conditions. Key protocols include:

  • Using fume hoods and PPE (gloves, goggles) during reactions involving fluorophenols or thiophene derivatives .
  • Neutralizing waste with 10% sodium bicarbonate before disposal .
  • Monitoring for exothermic reactions during coupling steps, especially with TBTU .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced pharmacokinetic properties?

Density Functional Theory (DFT) can predict electronic properties (e.g., fluorine’s electron-withdrawing effects on acetamide reactivity) . Molecular docking studies (using software like AutoDock Vina) can assess binding affinity to biological targets, such as enzymes influenced by the thiophene moiety. For example, modifying the tetrahydro-2H-pyran ring’s substituents may improve blood-brain barrier penetration, as seen in structurally related neuroactive compounds .

Q. What advanced spectroscopic techniques are recommended for characterizing dynamic molecular interactions in solution?

  • NOESY/ROESY NMR : To study through-space interactions between the fluorophenoxy group and the tetrahydro-2H-pyran ring .
  • Fluorescence Spectroscopy : Useful if the thiophene moiety exhibits intrinsic fluorescence, enabling studies on solvent polarity effects .
  • High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS) : For detecting trace impurities and confirming stereochemical stability under physiological conditions .

Q. How can reaction path search algorithms (e.g., IRC calculations) optimize the synthesis of stereoisomers?

Intrinsic Reaction Coordinate (IRC) calculations (via Gaussian or ORCA software) map energy profiles for stereoselective steps, such as cyclization of the tetrahydro-2H-pyran ring. For instance, controlling chair versus boat conformations during ring formation can minimize diastereomer formation . Experimental validation using chiral HPLC (e.g., Chiralpak columns) ensures enantiomeric excess .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, solvent ratio) using software like MODDE .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Crystallization Engineering : Control polymorphism by seeding with pre-characterized crystals to ensure consistent crystal packing .

Methodological Considerations

Q. How to design SAR studies for thiophene-containing acetamides targeting enzyme inhibition?

  • Core Modifications : Replace the thiophene with furan or pyrrole to assess electronic effects on inhibition potency .
  • Pharmacophore Mapping : Use X-ray co-crystallography (e.g., with cytochrome P450 enzymes) to identify critical hydrogen-bonding interactions with the acetamide carbonyl .
  • In Vitro Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .

Q. What are the limitations of current purification methods for polar fluorinated intermediates?

  • Challenge : High polarity of fluorophenoxy groups reduces solubility in non-polar solvents.
  • Solution : Use mixed solvents (e.g., DCM/methanol) for column chromatography or switch to reverse-phase HPLC with C18 columns .
  • Alternative : Employ membrane filtration (e.g., nanofiltration) to separate low-MW impurities .

Data Analysis and Interpretation

Q. How to reconcile conflicting bioactivity data from cell-based vs. in vivo assays?

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to identify rapid clearance in vivo .
  • Plasma Protein Binding : Measure compound binding to albumin via equilibrium dialysis; high binding may reduce free concentration in cell assays .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ^14C-acetamide) to quantify penetration into target tissues .

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